N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride
Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H13Cl2N3O and its molecular weight is 286.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.0435674 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Docking Studies
Research involving compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride focuses on understanding molecular configurations and potential biological activities. For instance, studies involving Density Functional Theory (DFT), molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR aim to elucidate the molecular structure, stability, and potential biological targets of such compounds. These methods provide a foundation for predicting how this compound might interact with biological receptors, suggesting its utility in drug design and discovery processes (Aayisha et al., 2019).
Synthesis and Antiviral Activity
The synthesis of pyrimidine derivatives and their evaluation for antiviral activity is another area of research that highlights the potential applications of related compounds. Studies focus on synthesizing novel pyrimidine analogs and assessing their efficacy against various viral pathogens, providing a template for exploring the antiviral potential of this compound (Hocková et al., 2003).
Antimicrobial and Anticoccidial Properties
Research on pyrimidine derivatives also extends to their antimicrobial and anticoccidial activities. The synthesis of compounds with structural similarities to this compound and their subsequent evaluation for antimicrobial efficacy suggest potential applications in treating microbial infections and coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O.ClH/c1-8-5-12(15-7-14-8)16-9-3-4-11(17-2)10(13)6-9;/h3-7H,1-2H3,(H,14,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJRZUBONSQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC(=C(C=C2)OC)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.